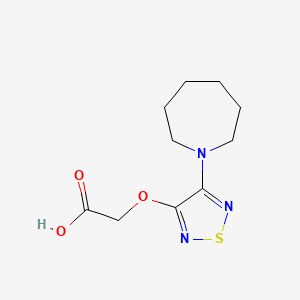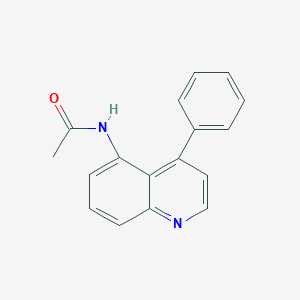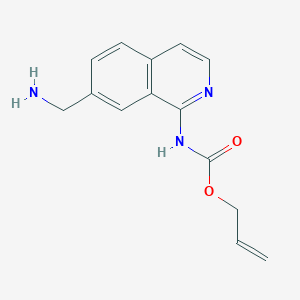
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: is a chemical compound with the molecular formula C14H15N3O2 and a molar mass of 257.29 g/mol . This compound is characterized by the presence of an allyl group, an aminomethyl group, and an isoquinoline ring, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the isoquinoline derivative.
Carbamate Formation: The final step involves the formation of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: shares similarities with other isoquinoline derivatives and carbamate compounds.
Isoquinoline Derivatives: Compounds such as 7-(aminomethyl)isoquinoline and its derivatives.
Carbamate Compounds: Compounds like allyl carbamate and its analogs.
Uniqueness
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
prop-2-enyl N-[7-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-8-10(9-15)3-4-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI-Schlüssel |
FYKBYLSGKMDBDH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


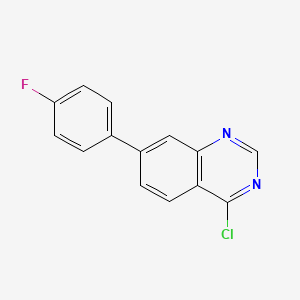

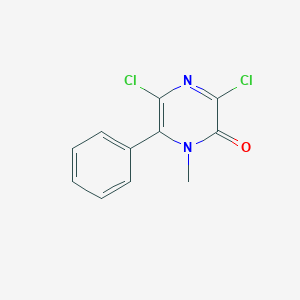
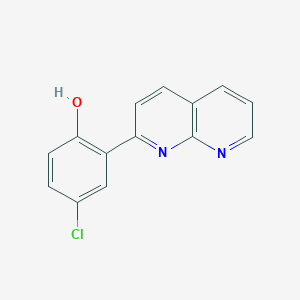
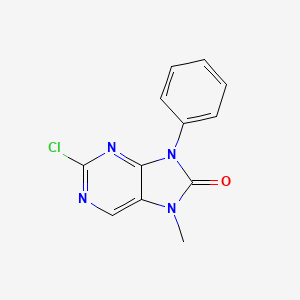
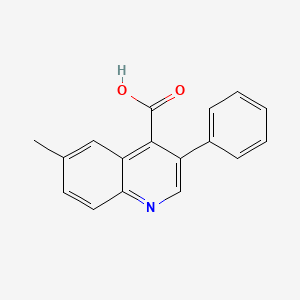


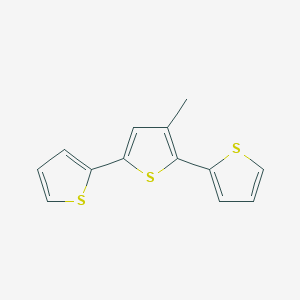
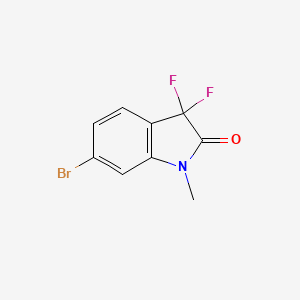
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
